9h-Carbazole-3,6-dicarboxylic acid

Vue d'ensemble

Description

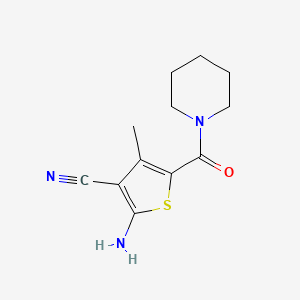

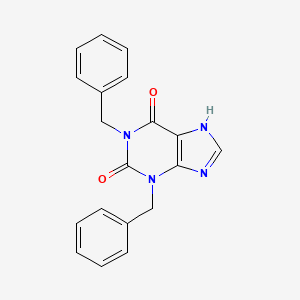

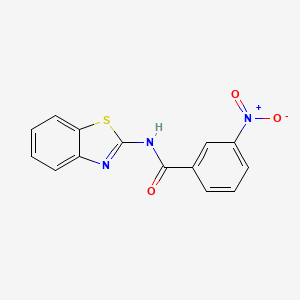

9h-Carbazole-3,6-dicarboxylic acid is a compound with the molecular formula C14H9NO4 . The chemical structure of this compound is composed of a polycyclic aromatic hydrocarbon (PAH) ring with two double bonds and two carboxyl functional groups .

Synthesis Analysis

A high yielding and scalable procedure for the synthesis of 9h-Carbazole-3,6-dicarboxylic acid has been developed . This involves the synthesis of 9h-Carbazole-3,6-dicarbonitrile, followed by hydrolysis of the dinitrile in the presence of a catalytic copper species (i.e., CuI) to yield 9h-Carbazole-3,6-dicarboxylic acid .Molecular Structure Analysis

The molecular weight of 9h-Carbazole-3,6-dicarboxylic acid is 255.22 g/mol . The compound has a complexity of 361 and a topological polar surface area of 90.4 Ų . The compound’s structure includes 19 heavy atoms .Physical And Chemical Properties Analysis

9h-Carbazole-3,6-dicarboxylic acid has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 255.05315777 g/mol .Applications De Recherche Scientifique

Synthesis of Polymers

9h-Carbazole-3,6-dicarboxylic acid is frequently used as an intermediate in the synthesis of polymers . The compound’s unique structure and properties make it a valuable component in the creation of various polymer materials.

Production of Dyes

This compound plays a significant role in the production of dyes . Its chemical structure allows it to interact with other compounds to produce a wide range of colors, making it a versatile ingredient in dye manufacturing.

Pharmaceutical Applications

9h-Carbazole-3,6-dicarboxylic acid is also used in the pharmaceutical industry . Its properties can be leveraged in the synthesis of various pharmaceuticals, contributing to the development of new drugs and treatments.

Catalyst in Organic and Inorganic Synthesis

The compound can be used as a catalyst in the synthesis of various organic and inorganic compounds . Its presence can speed up chemical reactions, making the synthesis process more efficient.

Metal-Organic Frameworks (MOFs)

In the field of MOF chemistry, 9h-Carbazole-3,6-dicarboxylic acid and its derivatives have found widespread application as organic struts . These MOFs have potential applications in gas storage, separation, catalysis, and chemical sensing .

Porous Coordination Cages

The compound has been used in the design and synthesis of a benzyl-functionalized octahedral coordination cage that displays moderate surface area and increased thermal stability . This application could be beneficial in the development of materials with specific porosity and stability characteristics.

Afterglow Properties in Coordination Polymers

Two metal–organic coordination polymers, synthesized by the self-assembly of 9- (4-carboxybenzyl)-9 H -carbazole-3,6-dicarboxylic acid with Cd (II) and Zn (II) metal salts, showed excitation wavelength, temperature, and time-dependence afterglow properties . This could open up new possibilities in the field of luminescent materials.

Supramolecular Chemistry

Both 9h-Carbazole-3,6-dicarboxylic acid and its derivative, 9h-Carbazole-3,6-dicarbonitrile, are versatile and fine-tunable organic building blocks, offering potential in material science, medicinal, and supramolecular chemistry .

Mécanisme D'action

Target of Action

9h-Carbazole-3,6-dicarboxylic acid is primarily used in the synthesis of metal-organic coordination polymers . These polymers are synthesized by the self-assembly of 9h-Carbazole-3,6-dicarboxylic acid with Cd (II) and Zn (II) metal salts . The primary targets of this compound are therefore these metal ions.

Mode of Action

The compound interacts with its targets (Cd (II) and Zn (II) metal salts) through a process of self-assembly to form metal-organic coordination polymers . These polymers exhibit excitation wavelength, temperature, and time-dependence afterglow properties, based on multiple excited states that can be regulated by external stimuli .

Biochemical Pathways

It’s known that the compound plays a crucial role in the formation of metal-organic coordination polymers . These polymers have potential applications in various fields, including materials science and supramolecular chemistry .

Pharmacokinetics

The compound has a molecular weight of 25523 , which may influence its bioavailability

Result of Action

The primary result of the action of 9h-Carbazole-3,6-dicarboxylic acid is the formation of metal-organic coordination polymers with unique properties . These polymers exhibit excitation wavelength, temperature, and time-dependence afterglow properties . This suggests that the compound could have potential applications in areas such as information encryption .

Action Environment

The action of 9h-Carbazole-3,6-dicarboxylic acid can be influenced by various environmental factors. For instance, the formation of the metal-organic coordination polymers is dependent on the presence of Cd (II) and Zn (II) metal salts . Additionally, the afterglow properties of the resulting polymers can be regulated by external stimuli , suggesting that the compound’s action, efficacy, and stability may be environment-dependent.

Propriétés

IUPAC Name |

9H-carbazole-3,6-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO4/c16-13(17)7-1-3-11-9(5-7)10-6-8(14(18)19)2-4-12(10)15-11/h1-6,15H,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVPCCXYGLXHDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C3=C(N2)C=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284788 | |

| Record name | 9h-carbazole-3,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9h-Carbazole-3,6-dicarboxylic acid | |

CAS RN |

3215-41-6 | |

| Record name | 9H-Carbazole-3,6-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3215-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Carbazole-3,6-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003215416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC39033 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9h-carbazole-3,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 9H-Carbazole-3,6-dicarboxylic acid suitable for MOF synthesis?

A1: 9H-Carbazole-3,6-dicarboxylic acid possesses two carboxylic acid groups that can act as linkers to metal ions, facilitating the formation of extended framework structures. The carbazole moiety introduces rigidity and potential for π-π interactions, influencing the overall framework architecture and properties. [, , , , , , ]

Q2: How does the choice of metal ion impact the properties of MOFs derived from 9H-Carbazole-3,6-dicarboxylic acid?

A2: Different metal ions impart distinct characteristics to the resulting MOFs. For instance, using cobalt ions led to the formation of MOFs with high catalytic activity for benzene tandem acylation-Nazarov cyclization. This activity was attributed to the Lewis acidity of cobalt ions and the synergistic effect within the framework. [] In another study, a zinc-based MOF demonstrated selective adsorption of CO2 over CH4 and N2, highlighting the role of metal ions in gas separation applications. []

Q3: Can you provide an example of how 9H-Carbazole-3,6-dicarboxylic acid-based MOFs are used for sensing applications?

A3: A europium-containing MOF synthesized using 9H-Carbazole-3,6-dicarboxylic acid exhibited selective detection of Cr2O72– ions. [] This example demonstrates the potential of tailoring MOFs with specific functionalities for sensing applications by leveraging the properties of the incorporated metal ions and organic linkers.

Q4: How does the structure of the MOF impact its catalytic activity?

A4: The pore size and accessibility of catalytic sites within the MOF significantly impact catalytic activity. In the case of cobalt-based MOFs, those with suitable channel sizes and accessible catalytic sites exhibited superior performance in benzene tandem acylation-Nazarov cyclization. []

Q5: Are there any studies on the photophysical properties of 9H-Carbazole-3,6-dicarboxylic acid-based MOFs?

A5: Yes, research has explored the photochromic behavior of zinc-based MOFs incorporating 9H-Carbazole-3,6-dicarboxylic acid and bipyridine or vinylenedipyridine. These MOFs exhibited strut-to-strut energy transfer, leading to color changes upon UV light exposure. The specific chromophore used influenced the color, gamut, and sensitivity of the photochromic response. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

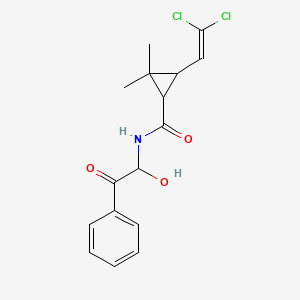

![Tert-butyl [(1S)-2-[4-[(2-methyl-thiazol-4-YL)methoxy]phenyl]-1-(2S)-oxiranylethyl]-carbamate](/img/structure/B3051144.png)